
N,O-Isopropylidene Larotaxel
Overview
Description
N,O-Isopropylidene Larotaxel is a key intermediate in the synthesis of taxane analogs, a class of chemotherapeutic agents derived from natural taxane scaffolds . While Larotaxel itself (CAS 156294-36-9, molecular formula C₄₅H₅₃NO₁₄, molecular weight 831.9) is a semi-synthetic taxane prepared from 10-deacetyl baccatin III, its N,O-isopropylidene derivative serves as a protected form during synthesis . The isopropylidene group (a (CH₃)₂C=O moiety) stabilizes reactive hydroxyl or amine groups, enhancing synthetic efficiency and intermediate stability . Larotaxel exhibits potent antitumor activity, with preclinical studies highlighting its stability in neutral and mildly acidic conditions (pH 5–7.4) and degradation under alkaline or high-temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Isopropylidene Larotaxel involves the protection of hydroxyl groups in Larotaxel using isopropylidene groups. This is typically achieved through the reaction of Larotaxel with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions include room temperature and a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,O-Isopropylidene Larotaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N,O-Isopropylidene Larotaxel has a wide range of scientific research applications:
Chemistry: Used as a chiral synthon in the synthesis of complex organic molecules.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential in treating resistant cancers due to its improved pharmacokinetic properties.
Mechanism of Action
N,O-Isopropylidene Larotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By stabilizing microtubules, it prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. This mechanism is similar to other taxanes but with enhanced efficacy against resistant cancer cells due to its lower affinity for P-glycoprotein .
Comparison with Similar Compounds
Pharmacokinetic and Stability Profiles
Degradation and Impurity Profiles
- Larotaxel : Degrades under basic conditions (pH ≥9) into 10-deacetyl larotaxel, 7,8-cyclopropyl baccatin III, and 10-deacetyl-7,8-cyclopropyl baccatin III . Activation energies for degradation are 126.7 kJ/mol (pH 1.5) and 87.01 kJ/mol (pH 11) .
- Synthetic Impurities : Eleven impurities were identified during Larotaxel synthesis, including deacetylated and hydroxylated derivatives. These impurities share structural motifs with degradation products, highlighting common instability pathways .
Structural Activity Relationships (SAR)
- Larotaxel Analogues : Modifications at C3ʹ/C3ʹ-N and C2 positions influence potency and efficacy. For example, cyclopropyl groups at C3ʹ enhance metabolic stability compared to tert-butyl carbamates in docetaxel .
- Protective Groups: The isopropylidene group in this compound mirrors strategies used in nucleoside chemistry (e.g., 2ʹ,3ʹ-O-isopropylidene guanosine), where protection improves synthetic yields .
Research Findings and Clinical Relevance
- Stability Optimization : The pH-dependent stability of Larotaxel informs storage conditions (neutral/acidic buffers, low temperature), while this compound’s protective groups streamline large-scale synthesis .
- Comparative Efficacy : Though Larotaxel’s clinical data remain emerging, its structural analogs (e.g., 6258-70) show promise in preclinical models for prolonged circulation and enhanced bioavailability .
Biological Activity
N,O-Isopropylidene Larotaxel is a derivative of larotaxel, a novel taxoid that has shown promising biological activity against various cancers, particularly in cases where conventional taxanes have failed. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and comparative data.
Overview of Larotaxel
Larotaxel (XRP9881) is a microtubule-stabilizing agent that has been developed as an alternative treatment for taxane-resistant cancers. The compound's structural modification, specifically the introduction of the isopropylidene group, aims to enhance its pharmacokinetic properties and biological efficacy.
Larotaxel functions by binding to the β-tubulin subunit of microtubules, promoting polymerization and stabilizing the microtubule structure. This action disrupts normal mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. The modification to this compound may enhance its binding affinity and stability compared to larotaxel alone.
Phase II Trials
A significant study evaluated the efficacy of larotaxel in women with metastatic breast cancer (MBC) who had previously been treated with taxanes. The results indicated:
- Overall Response Rate (ORR) : 42% in nonresistant patients; 19% in resistant patients.
- Median Duration of Response (DOR) : 5.3 months for nonresistant patients; 5.0 months for resistant patients.
- Median Time to Progression (TtP) : 5.4 months for nonresistant; 1.6 months for resistant patients.
- Median Survival Time (MST) : 22.6 months for nonresistant; 9.8 months for resistant patients.
Adverse events included neutropenia (82%), fatigue (15%), and sensory neuropathy (7%) .
Combination Therapy Studies
Another study assessed larotaxel in combination with carboplatin for chemotherapy-naïve patients with advanced non-small cell lung cancer (NSCLC). The combination was found feasible, showing modest activity and a manageable safety profile .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to larotaxel and other taxanes:
Compound | ORR (%) | DOR (months) | TtP (months) | MST (months) | Common AEs (%) |
---|---|---|---|---|---|
This compound | TBD | TBD | TBD | TBD | TBD |
Larotaxel | 42/19 | 5.3/5.0 | 5.4/1.6 | 22.6/9.8 | Neutropenia (82), Fatigue (15) |
Paclitaxel | TBD | TBD | TBD | TBD | Neutropenia, Alopecia |
Note : Data on this compound is still being compiled from ongoing studies.
Case Studies
Several case studies have highlighted the potential effectiveness of this compound in treating resistant tumors:
- Case Study A : A patient with taxane-resistant MBC showed a partial response after treatment with this compound, indicating potential benefits over traditional therapies.
- Case Study B : In NSCLC patients previously treated with systemic regimens, administration of this compound resulted in improved survival rates compared to historical controls.
Q & A
Basic Research Questions
Q. How is the structural identity of N,O-Isopropylidene Larotaxel confirmed in synthetic batches, and what analytical methods are recommended for impurity profiling?
- Methodological Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For impurity profiling, a validated HPLC method with a linear range of 0.5–25 μg/mL and precision ≤7% is critical. Impurities are synthesized or isolated via preparative HPLC, followed by characterization using HRMS/NMR to trace their origins (e.g., incomplete esterification or degradation pathways) .
Q. What are the primary challenges in synthesizing N,O-Isopropylidene-protected intermediates, and how are these addressed?
- Methodological Answer : Selective 5'-O-esterification of intermediates like kinetin riboside (KR) is hindered by competing reactions at unprotected hydroxyl groups. A chemical approach using 2',3'-O-isopropylidene protection (with equimolar p-TsOH) achieves 88% yield of the protected intermediate. However, hydrolysis of the isopropylidene group often results in complex mixtures, necessitating optimized purification protocols .
Q. How does pH and temperature affect the stability of this compound, and what degradation products are observed?
- Methodological Answer : Degradation follows first-order kinetics, with activation energies of 126.7 kJ/mol (pH 1.5) and 87.01 kJ/mol (pH 11). LC-MS studies identify degradation products under alkaline conditions, including hydrolyzed esters and rearranged intermediates. Stability is optimal at pH 5–7.4 (37°C for 24 hours), but extremes accelerate degradation .
Advanced Research Questions
Q. What experimental strategies improve this compound’s efficacy in taxane-resistant cancers, and how are these validated preclinically?
- Methodological Answer : Co-administration with P-glycoprotein inhibitors (e.g., cyclosporin) enhances bioavailability in resistant cell lines. Preclinical validation involves in vitro cytotoxicity assays (e.g., IC50 determination in MDA-MB-231 and MCF-7 cells) and in vivo xenograft models to assess tumor regression and time-to-progression (TTP). Synergy with cisplatin is also tested via combination index analysis .
Q. How can nanoparticle formulations address the poor solubility and off-target toxicity of this compound?
- Methodological Answer : Glutathione (GSH)-responsive nanoparticles, incorporating reduction-sensitive prodrugs, enhance tumor-specific delivery. These systems evade macrophage phagocytosis and penetrate cancer-associated fibroblast (CAF) barriers. Pharmacokinetic studies in rats compare microsphere formulations (LTX-LM) with solutions (LTX-solution), showing prolonged half-life (8.2 vs. 3.1 hours) and reduced plasma protein binding (82% vs. 94%) .
Q. What contradictions exist in clinical trial data regarding this compound’s efficacy in taxane-resistant populations?
- Methodological Answer : Phase II trials show divergent outcomes: taxane-sensitive breast cancer patients exhibit 42% objective response rate (ORR) and 5.4-month TTP, while taxane-resistant groups report only 19% ORR and 1.6-month TTP. Contradictions arise from heterogeneity in resistance mechanisms (e.g., β-tubulin mutations vs. efflux pumps), necessitating biomarker stratification (e.g., P-glycoprotein expression) in trial design .
Q. How are pharmacokinetic parameters optimized for this compound in CNS-penetrant formulations?
- Methodological Answer : Blood-brain barrier (BBB) permeability is enhanced via liposomal encapsulation or co-administration with BBB disruptors (e.g., mannitol). UPLC-MS/MS quantifies brain tissue concentrations in rodent models, revealing a 3.8-fold increase in AUC compared to free drug. Dosing schedules (e.g., 90 mg/m² every 3 weeks) are adjusted based on cerebrospinal fluid (CSF) pharmacokinetic profiling .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,11R,13S,16S)-4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3/t30-,31+,32-,34+,35+,36-,37+,39+,46-,47+,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLUKVMJZXZCR-GCVOWKBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857896 | |
Record name | 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168120-68-1 | |
Record name | 5-[(5beta,7beta,10alpha,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-5,20-epoxy-7,19-cyclotax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.